molecular formula C9H7ClFN B12969069 2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile

2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile

Cat. No.: B12969069
M. Wt: 183.61 g/mol
InChI Key: MHYCDMOIJUEHAK-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H7ClFN It is a derivative of acetonitrile, where the acetonitrile group is attached to a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile typically involves the reaction of 2-chloro-4-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages in terms of efficiency, scalability, and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amines, ethers, or thioethers.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: A related compound with similar structural features but lacking the nitrile group.

    2-Chloro-4-fluorobenzyl chloride: Another related compound used as a starting material in the synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetonitrile.

Uniqueness

This compound is unique due to the presence of both the nitrile group and the substituted phenyl ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Properties

Molecular Formula

C9H7ClFN

Molecular Weight

183.61 g/mol

IUPAC Name

2-(2-chloro-4-fluoro-3-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7ClFN/c1-6-8(11)3-2-7(4-5-12)9(6)10/h2-3H,4H2,1H3

InChI Key

MHYCDMOIJUEHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)CC#N)F

Origin of Product

United States

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